N-(4-(1-((4-methoxyphenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Description
Chemical Reactions Analysis
The compound’s reactivity likely involves the sulfonyl group, which can participate in various transformations. For instance, it may undergo ester rearrangements, hydrolysis, or reduction reactions. Investigating its behavior under different conditions will provide valuable insights .
Scientific Research Applications
Synthesis and Structural Characterization
Research has shown the synthesis and structural characterization of compounds with functionalities similar to N-(4-(1-((4-methoxyphenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide. For instance, the synthesis of pyridyl functionalized bis(pyrazol-1-yl)methanes and their diorganotin derivatives has been explored, demonstrating the potential for creating novel organometallic compounds with unique structural properties (Li et al., 2010). These compounds' crystal structures offer insights into their potential applications in catalysis and material science.
Catalytic Applications
The research into bis(indolyl)methanes, bispyrazoles, and biscoumarins synthesis using sulfonic acids highlights the catalytic efficiency of certain sulfonate derivatives. This process exemplifies the utility of these compounds in facilitating environmentally friendly chemical reactions, indicating a broader application of sulfonate-containing compounds in green chemistry and catalysis (Banari et al., 2017).
Medicinal Chemistry and Enzyme Inhibition
Compounds with sulfonamide groups, akin to the target compound, have been shown to possess inhibitory activities against various enzymes, indicating their potential in designing enzyme inhibitors for therapeutic purposes. For instance, pyrazoline benzensulfonamides have been evaluated as carbonic anhydrase and acetylcholinesterase inhibitors, showing low cytotoxicity and suggesting their applicability in developing new therapeutic agents (Ozgun et al., 2019).
Material Science and Self-Assembly
The study of diethyltin-based self-assemblies derived from sulfonate-phosphonate ligands offers insights into the formation of complex structures through self-assembly mechanisms. These findings can contribute to the development of new materials with potential applications in nanotechnology and material science (Shankar et al., 2011).
properties
IUPAC Name |
N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-17-4-6-19(7-5-17)24-16-23(18-8-10-20(11-9-18)26-33(3,28)29)25-27(24)34(30,31)22-14-12-21(32-2)13-15-22/h4-15,24,26H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCUCUFAEMJLGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1-((4-methoxyphenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide |
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